2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Antiamebic Tetrahydroquinoline In vivo parasitology

2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (CAS 62265-73-0), also named 1-(chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, is a synthetic tetrahydroquinoline derivative bearing a chloroacetyl group at the N-1 position and a free phenolic hydroxyl at C-6. Its molecular formula is C11H12ClNO2 with a molecular weight of 225.67 g/mol and a predicted melting point of 146.5–150 °C.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 62265-73-0
Cat. No. B6601006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
CAS62265-73-0
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)N(C1)C(=O)CCl
InChIInChI=1S/C11H12ClNO2/c12-7-11(15)13-5-1-2-8-6-9(14)3-4-10(8)13/h3-4,6,14H,1-2,5,7H2
InChIKeyJYUWHHHXECHQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (CAS 62265-73-0): Core Identity, Physicochemical Profile, and Antiamebic Patent Pedigree


2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (CAS 62265-73-0), also named 1-(chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, is a synthetic tetrahydroquinoline derivative bearing a chloroacetyl group at the N-1 position and a free phenolic hydroxyl at C-6 . Its molecular formula is C11H12ClNO2 with a molecular weight of 225.67 g/mol and a predicted melting point of 146.5–150 °C . The compound was originally disclosed in US Patent 3,997,542 (Sterling Drug Inc., 1976) as a member of the 1-(halogenated-acetyl)-1,2,3,4-tetrahydro-6-quinolinol series with documented in vivo antiamebic activity against Endamoeba criceti in hamsters [1]. Commercially, the compound is available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


Within the 1-acyl-tetrahydroquinolin-6-ol series, even single-atom substitutions at the acetyl moiety produce quantifiable divergence in both biological potency and synthetic utility. Replacing the chloroacetyl group with dichloroacetyl yields a compound with approximately 2-fold greater antiamebic potency in the same hamster model, while removing the 6-hydroxy group entirely eliminates the phenolic handle essential for O-alkylation in PROTAC linker chemistry—a functionality exploited in the synthesis of KB02-COOH (CAS 2375196-30-6), the ubiquitin E3 ligase ligand fragment used in BRD4-targeting PROTACs such as KB02-JQ1 [1]. Furthermore, positional isomers (e.g., 8-hydroxy derivatives) exhibit distinct metal-chelating and antiseptic profiles associated with the 8-quinolinol pharmacophore, making them mechanistically non-interchangeable [2]. These structural determinants—chlorine count, hydroxyl position, and the electrophilic chloroacetyl carbon—collectively govern anti-parasitic potency, derivatization potential, and downstream application scope, meaning generic substitution with a 'similar' tetrahydroquinoline risks both activity loss and synthetic dead-ends.

Quantitative Differentiation Evidence for 2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one vs. Closest Analogs


Antiamebic Potency: Chloroacetyl vs. Dichloroacetyl in the Hamster Endamoeba criceti Clearance Model

In the same patent and using the identical hamster model of Endamoeba criceti infection, 1-(chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol (the target compound) required a dose of 3.12 mg/kg/day × 3 days to clear 10/10 hamsters, whereas the dichloroacetyl analog achieved 5/5 clearance at 1.56 mg/kg/day—an approximately 2-fold higher potency on a mg/kg basis [1]. While the dichloroacetyl analog is more potent, the chloroacetyl variant offers a differentiated balance of intrinsic activity and a less sterically hindered, more electrophilic chloroacetyl carbon, which is advantageous for nucleophilic displacement reactions in subsequent derivatization [1][2].

Antiamebic Tetrahydroquinoline In vivo parasitology

Synthetic Utility as a PROTAC Building Block: The KB02-COOH Derivatization Pathway Exclusive to the 6-Hydroxy Tetrahydroquinoline Scaffold

The 6-hydroxy group of the target compound enables O-alkylation with ethyl bromoacetate to yield 2-{[1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-6-yl]oxy}acetic acid (KB02-COOH, CAS 2375196-30-6), a critical synthetic fragment of the ubiquitin E3 ligase ligand KB02 . KB02-COOH is subsequently used to construct PROTACs including KB02-JQ1 (a selective BRD4 degrader acting as a molecular glue via covalent DCAF16 modification) and KB02-SLF (an electrophilic PROTAC for E3 ligase discovery) . Analogs lacking the 6-hydroxy group (e.g., 1-(chloroacetyl)-1,2,3,4-tetrahydroquinoline, CAS 28668-58-8) or bearing the hydroxyl at alternative positions cannot access this O-alkylation pathway, rendering them unsuitable for this PROTAC linker strategy .

PROTAC Targeted protein degradation E3 ligase ligand

Physicochemical Differentiation: Lipophilicity (LogP) and Hydrogen-Bonding Profile of the Chloroacetyl vs. Dichloroacetyl and 6-Deoxy Analogs

The target compound exhibits a predicted LogP of 1.9 with one hydrogen-bond donor (phenolic OH) and two hydrogen-bond acceptors (amide carbonyl and phenolic oxygen) [1]. In contrast, the dichloroacetyl analog (CAS 62265-67-2) has a substantially higher LogP of 2.48–2.54 due to the additional chlorine atom, increasing its molecular weight to 260.12 [2]. The 6-deoxy analog (1-(chloroacetyl)-1,2,3,4-tetrahydroquinoline, CAS 28668-58-8) has a LogP of 2.27, lacks hydrogen-bond donor capacity, and has a lower molecular weight of 209.67 . The lower LogP of the target compound predicts superior aqueous solubility and a distinct pharmacokinetic distribution profile compared to its more lipophilic dichloroacetyl congener, while the single H-bond donor enables specific intermolecular interactions unavailable to the deoxy analog.

Lipophilicity Drug-likeness Tetrahydroquinoline SAR

Selectivity Profile: Absence of Acetylcholinesterase (AChE) Inhibition Distinguishes This Scaffold from Other Quinoline-Based CNS-Active Compounds

The target compound was tested for inhibitory activity against acetylcholinesterase (AChE) and showed no inhibition at concentrations up to 26 µM and 100 µM . This contrasts with structurally related quinolin-6-yl carbamate esters, which were explicitly developed as AChE inhibitors with nanomolar potency (e.g., hexyl- and heptyl-carbamic acid quinolin-6-yl esters showing in vitro AChE inhibition and in vivo efficacy in scopolamine-induced cognitive impairment models) [1]. The lack of AChE activity in the chloroacetyl tetrahydroquinolinol indicates that the N-chloroacetyl moiety, combined with the free 6-OH (rather than a carbamate ester), diverts the scaffold away from cholinesterase engagement, reducing a potential off-target liability for anti-parasitic or PROTAC-linker applications.

Acetylcholinesterase Selectivity Off-target screening

Positional Isomer Specificity: 6-Hydroxy vs. 8-Hydroxy Tetrahydroquinoline Determines Pharmacological Class and Derivatization Geometry

The 6-hydroxy substitution pattern on the tetrahydroquinoline core directs the scaffold toward the 1-acyl-tetrahydroquinolin-6-ol antiamebic pharmacophore characterized in US Patent 3,997,542 [1]. In contrast, the 8-hydroxy positional isomer (1-(chloroacetyl)-1,2,3,4-tetrahydro-8-quinolinol, CAS 67548-68-9) belongs to the 8-quinolinol (8-hydroxyquinoline) class, which is associated with a distinctly different pharmacological profile: metal-chelating antiseptic, antibacterial, and topical anti-infective activity mediated through iron/zinc chelation rather than the antiamebic mechanism of the 6-hydroxy series [2]. The 6-OH geometry also enables linear O-alkylation for PROTAC linker extension along the quinoline plane, whereas the 8-OH position would direct the linker perpendicular to the ring system, creating a geometrically incompatible trajectory for the KB02-series E3 ligase ligands .

Positional isomerism Quinolinol pharmacophore Metal chelation

Optimal Application Scenarios for 2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Anti-Parasitic Drug Discovery: SAR Exploration Around the N-Chloroacetyl Moiety with a Built-in In Vivo Efficacy Benchmark

This compound serves as the optimal starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing intestinal antiamebic agents. With a documented in vivo clearance benchmark of 10/10 hamsters at 3.12 mg/kg/day × 3 days against E. criceti [1], it provides a validated potency anchor point. Researchers can systematically modify the chloroacetyl group (e.g., to dichloroacetyl, tribromoacetyl, or bromochloroacetyl) using the same 1,2,3,4-tetrahydro-6-quinolinol core and directly compare results against the established 3.12 mg/kg/day efficacy baseline and the 1.56 mg/kg/day dichloroacetyl comparator—all within the same experimental model system described in the originating patent [1]. The quinfamide literature further contextualizes this scaffold within the broader antiamebic pharmacopoeia, where the dichloroacetyl 2-furoyl ester (quinfamide) achieved an ED50 of 0.25 mg/kg/day, demonstrating the potential for potency gains through O-esterification [2].

PROTAC Linker Chemistry: Synthesis of KB02-COOH and Electrophilic PROTAC Conjugates for Targeted Protein Degradation

The compound is the requisite starting material for synthesizing KB02-COOH (CAS 2375196-30-6), the carboxylic acid fragment of the ubiquitin E3 ligase ligand KB02 . O-alkylation of the free 6-OH group with ethyl bromoacetate yields KB02-COOH, which can then be coupled to a target-protein ligand (e.g., JQ1 for BRD4 or SLF for FKBP12) to generate electrophilic PROTACs . KB02-JQ1, derived from this pathway, demonstrates selective BRD4 degradation via covalent DCAF16 modification without affecting BRD2 or BRD3 . Critically, the 6-deoxy analog (CAS 28668-58-8) cannot undergo this O-alkylation, and the 8-hydroxy positional isomer would produce a geometrically incompatible linker trajectory—making this specific CAS number the only viable entry point to the KB02 PROTAC series .

Focused Tetrahydroquinoline Library Synthesis: A Core Scaffold with Orthogonal Functionalization Handles

The compound offers two orthogonal reactive sites for parallel library synthesis: (1) the electrophilic chloroacetyl carbon at N-1, which can undergo nucleophilic displacement with amines, thiols, or alkoxides to generate diverse N-substituted amides, and (2) the phenolic 6-OH, which can be independently O-alkylated, acylated, or sulfonated without affecting the N-1 substituent [1]. This orthogonality enables the construction of a two-dimensional diversity matrix for high-throughput screening. The predicted LogP of 1.9 and single H-bond donor further ensure that most library members will remain within drug-like physicochemical space [3]. In contrast, the 6-deoxy analog offers only the N-1 chloroacetyl handle for diversification, halving the accessible chemical space per scaffold molecule.

Selectivity Profiling and Off-Target Counter-Screening: A Tetrahydroquinoline Scaffold Free of Cholinesterase Liability

For research programs requiring a tetrahydroquinoline core that does not engage acetylcholinesterase, this compound provides a documented clean profile with no AChE inhibition at 26 µM and 100 µM . This is particularly valuable when the tetrahydroquinoline scaffold is being used as an inert linker region (e.g., in PROTACs) or when the biological readout could be confounded by cholinergic effects. The absence of AChE activity distinguishes this specific substitution pattern (N-chloroacetyl + free 6-OH) from the quinolin-6-yl carbamate class, which was specifically designed for nanomolar AChE inhibition [4]. Users can incorporate this compound into cellular assays with confidence that observed phenotypes are not artifacts of cholinesterase modulation.

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